molecular formula C9H7BrN2 B2657775 5-Bromo-8-methylquinoxaline CAS No. 1360599-43-4

5-Bromo-8-methylquinoxaline

Cat. No. B2657775
CAS RN: 1360599-43-4
M. Wt: 223.073
InChI Key: BHHKKOSICBRFOP-UHFFFAOYSA-N
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Description

5-Bromo-8-methylquinoxaline is a chemical compound with the CAS Number: 1360599-43-4 . It has a molecular weight of 223.07 and is a solid at room temperature .


Synthesis Analysis

The synthesis of 5-Bromo-8-methylquinoxaline involves the reaction of 5-methylquinoxaline with 1-bromopyrrolidine-2,5-dione in acetonitrile (CH3CN) at 60 °C .


Molecular Structure Analysis

The InChI code for 5-Bromo-8-methylquinoxaline is 1S/C9H7BrN2/c1-6-2-3-7 (10)9-8 (6)11-4-5-12-9/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-8-methylquinoxaline is a solid at room temperature . It is typically stored in a refrigerator to maintain its stability .

Scientific Research Applications

Synthesis and Reactivity in Heterocyclic Chemistry

5-Bromo-8-methylquinoxaline and its derivatives have been extensively studied in the field of heterocyclic chemistry. For example, Blache et al. (1995) explored the synthesis and reactivity of pyrrolo[1,2‐α]quinoxalines, revealing the potential of these compounds in the creation of diverse heterocyclic structures (Blache et al., 1995). Additionally, Elassar (2006) investigated the novel synthesis of dihydroquinoxalinylpyridazine derivatives, further highlighting the chemical versatility of quinoxaline derivatives (Elassar, 2006).

Antimicrobial and Anticorrosive Properties

Quinoxaline derivatives also exhibit significant antimicrobial properties. Singh et al. (2010) synthesized new quinoxaline derivatives and evaluated their antimicrobial activity, demonstrating the potential of these compounds in medical applications (Singh et al., 2010). Rbaa et al. (2020) also synthesized novel 8-hydroxyquinoline derivatives, including bromoquinoxaline-related compounds, assessing their effectiveness as acid corrosion inhibitors for mild steel, thus showing their potential in industrial applications (Rbaa et al., 2020).

Biological and Medical Research

In biological and medical research, compounds like 5-bromo-2′-deoxyuridine (a related compound) are used for studying cell turnover and differentiation. Schneider and d’Adda di Fagagna (2012) demonstrated that neural stem cells exposed to BrdU undergo significant changes in DNA methylation and differentiation, indicating the usefulness of such compounds in understanding cellular processes (Schneider & d’Adda di Fagagna, 2012). Similarly, Bonhoeffer et al. (2000) developed a mathematical framework to analyze BrdU-labeling experiments, enhancing the quantitative understanding of cell turnover kinetics (Bonhoeffer et al., 2000).

Applications in Photocleavage and Antioxidant Activity

5-Bromo-8-methylquinoxaline derivatives show potential in DNA photocleavage. Zhang et al. (2016) discovered that certain Ru(II) complexes with quinoxaline derivatives can effectively cleave DNA upon light irradiation, opening new avenues for applications in biology and medicine (Zhang et al., 2016). Naik et al. (2014) synthesized compounds with 8-hydroxyquinoline structures, including bromoquinoxaline moieties, and evaluated their antioxidant, antibacterial, and antihypertensive activities, indicating their potential in pharmacological research (Naik et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, serious eye irritation, and respiratory irritation respectively .

Future Directions

While specific future directions for 5-Bromo-8-methylquinoxaline are not available, the field of quinoxaline research is quite active. For instance, there is ongoing research into the development of diverse synthetic routes to access quinoxaline as well as approaches for structural diversifications . This suggests that there may be potential future developments involving 5-Bromo-8-methylquinoxaline.

properties

IUPAC Name

5-bromo-8-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-2-3-7(10)9-8(6)11-4-5-12-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHKKOSICBRFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-methylquinoxaline

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